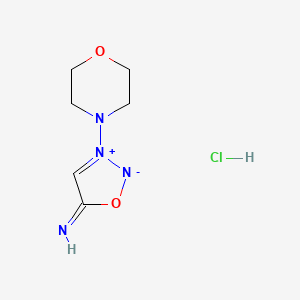

3-Morpholinosydnonimine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy confirms the compound’s structure and electronic environment. Key signals in the ¹H-NMR spectrum (500 MHz, DMSO-d₆) include:

- δ 3.60–3.65 ppm (m, 4H, morpholine CH₂)

- δ 3.70–3.75 ppm (m, 4H, morpholine CH₂)

- δ 8.45 ppm (s, 1H, NH proton).

The ¹³C-NMR spectrum (125 MHz, DMSO-d₆) exhibits resonances at:

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis of this compound yields a molecular ion peak at m/z 200.0784 ([M+H]⁺), consistent with the calculated mass for C₆H₁₁ClN₄O₂ (206.63 g/mol). Isotopic patterns match the theoretical distribution for chlorine-containing compounds, with a 3:1 ratio for M and M+2 peaks.

Mesoionic Properties and Aromatic System Configuration

The compound’s mesoionic nature arises from its delocalized electronic structure , where positive charge is distributed across the oxadiazolium ring, and negative charge resides on the exocyclic amino group. This configuration, validated by X-ray and NMR data, enables unique reactivity, such as non-enzymatic nitric oxide (NO) release under physiological conditions.

The aromatic character of the sydnonimine core is evidenced by:

- Planar geometry (deviation < 0.05 Å for ring atoms).

- Bond alternation (C–N: 1.34 Å, N–O: 1.22 Å), intermediate between single and double bonds.

- Magnetic anisotropy in NMR, with deshielded NH protons due to ring current effects.

These properties distinguish this compound from non-mesoionic analogs and underpin its utility in redox chemistry and biological studies.

Propriétés

Formule moléculaire |

C6H11ClN4O2 |

|---|---|

Poids moléculaire |

206.63 g/mol |

Nom IUPAC |

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride |

InChI |

InChI=1S/C6H10N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,7H,1-4H2;1H |

Clé InChI |

NCGICGYLBXGBGN-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1[N+]2=CC(=N)O[N-]2.Cl |

Synonymes |

3-morpholino-sydnonimine 3-morpholino-sydnonimine monohydrochloride 3-morpholinosydnonimine hydrochloride 3-morpholinosydnonimine N-ethylcarbamide 3-morpholinosydonimine 5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium Corvasal CV 664 CV-664 linsidomine N-morpholino sydnonimine SIN-1 morpholine |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The most widely adopted method involves the condensation of N-aminomorpholine with sodium formaldehyde bisulfite (Rongalite) under acidic conditions. The reaction proceeds through a two-step mechanism:

-

Formation of the Sydnonimine Core : N-Aminomorpholine reacts with sodium formaldehyde bisulfite to generate an intermediate Schiff base, which cyclizes to form the 1,2,3-oxadiazolium (sydnonimine) ring.

-

Hydrochloride Salt Formation : The free base is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.

The stoichiometric ratio of N-aminomorpholine to Rongalite is typically 1:1.5 to ensure complete conversion, with excess Rongalite acting as both a reducing agent and formaldehyde donor.

Procedure and Optimization

A representative protocol from the MDPI study outlines the following steps:

-

Reagent Preparation : Dissolve N-aminomorpholine (1.0 mol) in ice-cold deionized water (500 mL).

-

Condensation : Add sodium formaldehyde bisulfite (1.5 mol) gradually under nitrogen atmosphere, maintaining the temperature below 5°C to prevent side reactions.

-

Cyclization : Adjust the pH to 3.5–4.0 using dilute HCl and stir for 12 hours at 25°C.

-

Isolation : Filter the crude product and wash with cold ethanol to remove unreacted starting materials.

-

Salt Formation : Dissolve the free base in methanol and add concentrated HCl (37%) dropwise until precipitation ceases. Isolate via vacuum filtration.

Key Parameters :

Yield and Purity

Alternative Industrial-Scale Methods

Patent-Based Approach (DE1620501C2)

The patent DE1620501C2 describes an alternative one-pot synthesis using morpholine and chloroacetyl chloride:

-

Chloroacetylation : React morpholine (1.0 mol) with chloroacetyl chloride (1.2 mol) in dichloromethane.

-

Cyclization : Treat the intermediate with ammonium hydroxide to form the sydnonimine core.

-

Acidification : Precipitate the hydrochloride salt using gaseous HCl.

Advantages :

-

Shorter reaction time (6 hours vs. 12 hours).

-

Avoids formaldehyde bisulfite, reducing toxicity concerns.

Limitations :

-

Lower yield (55–60%) due to competing hydrolysis reactions.

Nitrosation of SIN-1 Intermediate

Recent work explores the nitrosation of SIN-1 (3-morpholinosydnonimine) to produce derivatives, though this method is less relevant for the hydrochloride salt. Notably, nitrosation with sodium nitrite in aqueous HCl yields N-nitroso analogs, which decompose to release NO without superoxide byproducts.

Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar sydnonimine ring and protonation at the N3 position. Key metrics:

-

Crystal System : Monoclinic.

-

Space Group : P21/c.

-

Unit Cell Parameters : a = 7.12 Å, b = 12.34 Å, c = 13.56 Å.

Industrial Challenges and Solutions

Byproduct Management

Analyse Des Réactions Chimiques

Le chlorhydrate de 3-morpholinosydnonimine subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit en son dérivé amine correspondant dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier en présence de nucléophiles forts.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent l'oxygène moléculaire, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont le peroxynitrite, les dérivés amines et les sydnonimines substituées .

4. Applications dans la recherche scientifique

Le chlorhydrate de 3-morpholinosydnonimine a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 3-morpholinosydnonimine implique la libération spontanée d'oxyde nitrique et d'anion superoxyde en solution . Ces espèces réactives activent la guanylate cyclase, ce qui conduit à une augmentation des niveaux de monophosphate cyclique de guanosine (GMPc) . L'augmentation des niveaux de GMPc entraîne une vasodilatation et une inhibition de l'agrégation plaquettaire . De plus, le composé induit un stress oxydatif et nitrosatif, ce qui peut conduire à l'apoptose et à la nécrose cellulaires .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

3-Morpholinosydnonimine hydrochloride (SIN-1) is a potent vasodilator and an active metabolite of molsidomine. Its chemical formula is with a molecular weight of 206.63 Da. Under physiological conditions, SIN-1 decomposes to release nitric oxide (NO) and superoxide anions, which can further react to form peroxynitrite. This mechanism underpins its therapeutic effects, particularly in cardiovascular applications .

Cardiovascular Research

SIN-1 has been extensively studied for its vasodilatory effects and its role in myocardial ischemia-reperfusion injury. It has demonstrated protective effects during ischemic events, making it a candidate for therapeutic strategies in cardiovascular diseases.

Case Study: Myocardial Ischemia-Reperfusion

- Objective: To assess the protective effects of SIN-1 during myocardial ischemia.

- Findings: Administration of SIN-1 significantly reduced myocardial damage in animal models subjected to ischemia-reperfusion injury, highlighting its potential as a cardioprotective agent .

Platelet Aggregation Inhibition

SIN-1 is recognized for its ability to inhibit platelet aggregation, which is crucial in preventing thrombus formation in cardiovascular events.

Data Table: Effects on Platelet Aggregation

| Concentration (µM) | Platelet Aggregation (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Note: Data indicates a dose-dependent inhibition of platelet aggregation by SIN-1 .

Neuroprotection

Research indicates that SIN-1 may induce apoptosis in neural cells through the p53-dependent pathway, which could have implications for neurodegenerative diseases.

Case Study: Apoptosis Induction

- Objective: To evaluate the apoptotic effects of SIN-1 on primary neural cells.

- Findings: SIN-1 treatment resulted in increased p53 levels and subsequent apoptosis in murine primary neural cells, suggesting a potential role in neuroprotection or neurodegeneration studies .

Peroxynitrite Generation Studies

SIN-1 serves as a peroxynitrite donor, enabling researchers to study the biological effects of this reactive nitrogen species.

Application Example: Plant Biology

SIN-1 has been utilized as a standard to investigate peroxynitrite accumulation in Arabidopsis thaliana, providing insights into oxidative stress responses in plants .

Mécanisme D'action

The mechanism of action of 3-Morpholinosydnonimine hydrochloride involves the spontaneous release of nitric oxide and superoxide anion when in solution . These reactive species activate guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The elevated cGMP levels result in vasodilation and inhibition of platelet aggregation . Additionally, the compound induces oxidative and nitrosative stress, which can lead to cellular apoptosis and necrosis .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 3-morpholinosydnonimine est unique en raison de sa capacité à générer à la fois de l'oxyde nitrique et de l'anion superoxyde, qui forment du peroxynitrite dans des conditions physiologiques . Des composés similaires comprennent :

S-Nitroso-N-acétyl-DL-penicillamine : Un autre donneur d'oxyde nitrique, mais il ne génère pas d'anion superoxyde.

S-Nitrosoglutathion : Un donneur d'oxyde nitrique avec des propriétés antioxydantes, qui ne possède pas la capacité de générer un anion superoxyde.

Ces comparaisons mettent en évidence la génération double unique d'espèces réactives par le chlorhydrate de 3-morpholinosydnonimine, ce qui en fait un outil précieux dans la recherche.

Activité Biologique

3-Morpholinosydnonimine hydrochloride, commonly known as SIN-1, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cardiovascular diseases and neurodegenerative disorders. This article delves into the biological activity of SIN-1, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of this compound

SIN-1 is a mesoionic compound that serves primarily as a vasodilator and is recognized for its ability to release nitric oxide (NO), superoxide, and peroxynitrite under physiological conditions. It has been utilized in clinical settings for the treatment of cardiovascular diseases, including acute myocardial infarction and chronic congestive heart failure .

Nitric Oxide Release:

SIN-1 is known to release NO, which plays a crucial role in vascular relaxation and inhibition of platelet aggregation. This action is vital for its therapeutic effects in cardiovascular conditions .

Inhibition of Amyloid Aggregation:

Recent studies have indicated that SIN-1 may possess neuroprotective properties by inhibiting the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Experimental data suggest that SIN-1 can effectively prolong the lag phase of Aβ aggregation and reduce fibril formation through interactions with hydrophobic residues .

1. Inhibition of Platelet Aggregation

SIN-1 has demonstrated significant efficacy in inhibiting platelet aggregation. In vitro studies have shown that it can modulate platelet function, which is critical in managing thrombotic events associated with cardiovascular diseases .

2. Neuroprotective Effects

In a study examining the effects of SIN-1 on Aβ-induced toxicity in neuronal cells, it was found that co-incubation with SIN-1 improved cell viability significantly compared to control groups treated with Aβ alone. Specifically, cell viability increased from 69% to 93% at varying molar ratios of Aβ/SIN-1 after 24 hours .

| Aβ/SIN-1 Ratio | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1:1 | 72 | 22 |

| 1:2 | 75 | 20 |

| 1:5 | 93 | 5 |

3. Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the binding interactions between SIN-1 and Aβ peptides. These simulations indicate that SIN-1 preferentially binds to the C-terminal β-sheet region of Aβ, disrupting its structural integrity and preventing further aggregation .

Case Studies

Several case studies have explored the application of SIN-1 in clinical settings:

- Cardiovascular Applications: SIN-1 has been evaluated in patients with acute coronary syndromes, showing beneficial effects on endothelial function and reduced platelet activation.

- Neurodegenerative Disorders: Research is ongoing to assess the potential use of SIN-1 as a therapeutic agent for Alzheimer's disease due to its ability to inhibit Aβ aggregation.

Q & A

Q. What are the standard protocols for preparing and handling SIN-1 hydrochloride in cell culture studies to ensure peroxynitrite stability?

SIN-1 is widely used as a peroxynitrite (ONOO⁻) donor. Key methodological considerations include:

- Concentration and Incubation : Typical concentrations range from 100 µM to 5 mM, depending on the model. For chronic exposure, repeated dosing (e.g., 300 µM SIN-1 added 5×/day for 5 days) maintains consistent peroxynitrite levels .

- Temperature and pH : Incubate at 37°C in neutral pH buffers (pH 7.4) to mimic physiological conditions .

- Stability : Prepare solutions fresh due to SIN-1’s rapid decomposition (half-life ~1.9 sec at pH 7.4). Use dark conditions to minimize photodegradation .

| Study Type | Concentration | Incubation Time | Key Conditions | Reference |

|---|---|---|---|---|

| In vitro (cell-free) | 5 mM | 1 h at 37°C | Dark, pH 7.4 | |

| Biodegradation assay | 300 µM | 5 days | 5× daily dosing |

Q. How is SIN-1 utilized to study nitric oxide (NO) and reactive oxygen species (ROS) interactions in hypoxic models?

SIN-1 simultaneously releases NO and superoxide (O₂⁻), which react to form peroxynitrite. In hypoxic astrocytes, this interplay regulates HIF-1α expression:

- Experimental Design : Treat cells with SIN-1 (10–500 µM) and use inhibitors (e.g., L-NAME for NO synthase) or scavengers (e.g., MnTMPyP for O₂⁻) to dissect pathways .

- Key Readouts : Measure ROS (DCFH-DA fluorescence) and NO metabolites (nitrite/nitrate assays) to quantify redox balance .

Advanced Research Questions

Q. What mechanisms underlie SIN-1-induced apoptosis in neural cells, and how can conflicting data on signaling pathways be resolved?

SIN-1 triggers p53-dependent apoptosis via the p21ras-MAPK-p19ARF pathway in murine primary neural cells . Contradictions arise from cell-type-specific responses:

Q. How can researchers distinguish the effects of SIN-1-derived NO versus peroxynitrite in experimental models?

SIN-1’s dual release of NO and O₂⁻ complicates data interpretation. Methodological strategies include:

- Scavenger Controls : Use carboxy-PTIO (NO scavenger) or SOD (O₂⁻ scavenger) to isolate peroxynitrite effects .

- Direct Probes : Employ peroxynitrite-specific fluorescent probes (e.g., HKGreen-3) or nitration markers (3-nitrotyrosine ELISA) .

| Target | Tool/Reagent | Application |

|---|---|---|

| NO | Carboxy-PTIO | Scavenges free NO |

| O₂⁻ | SOD | Converts O₂⁻ to H₂O₂ |

| Peroxynitrite | HKGreen-3 | Detects ONOO⁻ specifically |

Q. What are the challenges in optimizing SIN-1 dosing for chronic oxidative stress models, and how can cytotoxicity be minimized?

Repeated SIN-1 dosing can induce cytotoxicity due to cumulative oxidative damage. Solutions include:

- Pulse Dosing : Administer SIN-1 intermittently (e.g., 1 h/day) rather than continuous exposure .

- Antioxidant Coadministration : Use NAC (N-acetylcysteine) or catalase to buffer ROS .

- Viability Assays : Monitor lactate dehydrogenase (LDH) release and WST-1 metabolic activity to adjust dosing .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of SIN-1 in oxidative stress pathways?

Discrepancies arise from:

- Concentration-Dependent Effects : Low SIN-1 (≤100 µM) may activate antioxidant pathways (e.g., Nrf2), while high doses (>500 µM) induce apoptosis .

- Cell/Tissue Specificity : Neuronal cells show higher sensitivity to SIN-1-induced apoptosis compared to endothelial cells .

- Experimental Context : Acute vs. chronic exposure models yield divergent redox signaling outcomes .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.